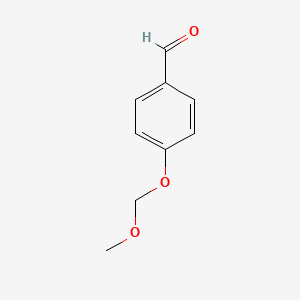

4-(Methoxymethoxy)benzaldehyde

説明

Contextualization as a Protected Aromatic Aldehyde

At its core, 4-(Methoxymethoxy)benzaldehyde is a derivative of 4-hydroxybenzaldehyde (B117250) where the phenolic hydroxyl group is masked by a methoxymethyl (MOM) protecting group. lookchem.commdpi.com This protection strategy is essential in organic synthesis to prevent the acidic proton of the hydroxyl group from interfering with subsequent reactions targeting other functional groups within the molecule. uchicago.eduwikipedia.org The MOM group is valued for its relative stability under a variety of reaction conditions, yet it can be selectively removed under mild acidic conditions to regenerate the parent phenol (B47542). lookchem.comrsc.org This selective deprotection is a key feature, allowing for the unmasking of the hydroxyl group at a desired stage in a synthetic sequence. rsc.orgresearchgate.net

The synthesis of this compound typically involves the reaction of 4-hydroxybenzaldehyde with a reagent like chloromethyl methyl ether or bromomethyl methyl ether in the presence of a base. mdpi.comrsc.orgchemicalbook.com This process effectively installs the MOM ether onto the phenolic oxygen.

Significance as a Versatile Building Block in Complex Organic Molecule Synthesis

The utility of this compound extends beyond its role as a simple protected phenol. It is a valuable building block in the assembly of a wide array of complex organic molecules, including natural products and pharmaceutically relevant compounds. lookchem.comchemimpex.comontosight.ai Its aldehyde functionality provides a reactive handle for a multitude of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions.

For instance, it has been employed in the synthesis of chalcones, which are precursors to flavonoids and other biologically active compounds. mdpi.com In one synthetic strategy, this compound was utilized in a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, which was later elaborated into the natural product asebogenin. mdpi.comresearchgate.net Similarly, it has been a key component in the synthesis of a carbon analogue of scytonemin, a cyanobacterial pigment with potential pharmacological activities. jst.go.jp In this synthesis, the MOM-protected benzaldehyde (B42025) underwent a condensation reaction, and the protecting group was subsequently removed under acidic conditions. jst.go.jp

The compound also participates in other significant transformations. For example, it can undergo benzoin (B196080) condensation, as demonstrated by its reaction with potassium cyanide to form 4,4'-di(methoxymethoxy)benzoin. prepchem.com This reactivity highlights its versatility in constructing more elaborate molecular frameworks. The ability to introduce the 4-hydroxybenzaldehyde moiety in a protected form allows for synthetic manipulations that would otherwise be incompatible with a free phenolic group.

Structure

3D Structure

特性

IUPAC Name |

4-(methoxymethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-11-7-12-9-4-2-8(6-10)3-5-9/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFFOAHQDACPFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20290507 | |

| Record name | 4-(Methoxymethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20290507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6515-21-5 | |

| Record name | NSC69064 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Methoxymethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20290507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methoxymethoxy Benzaldehyde and Its Analogs

Direct Methoxymethyl (MOM) Protection of Hydroxybenzaldehydes

The direct protection of a hydroxyl group as a MOM ether is a fundamental and widely used transformation. This method involves the reaction of a hydroxybenzaldehyde with a methoxymethylating agent, typically chloromethyl methyl ether (MOM-Cl) or bromomethyl methyl ether, in the presence of a base. chemicalbook.com The choice of base and solvent is crucial for the reaction's success, with common systems including sodium hydride in an aprotic solvent like dimethylformamide (DMF) or triethylamine (B128534) in dichloromethane (B109758). prepchem.comuib.no

From 4-Hydroxybenzaldehyde (B117250) via Chloromethyl Methyl Ether

The synthesis of 4-(Methoxymethoxy)benzaldehyde from 4-Hydroxybenzaldehyde is a standard procedure. The reaction is typically carried out by treating 4-Hydroxybenzaldehyde with chloromethyl methyl ether (MOM-Cl) in the presence of a base. A variety of bases and solvent systems can be employed to achieve this transformation. For instance, the reaction can be performed using sodium hydride as a base in dimethylformamide (DMF). prepchem.com Alternatively, triethylamine in dichloromethane is another effective combination. uib.no The MOM group serves to protect the phenolic hydroxyl group, allowing for subsequent reactions at other positions of the benzaldehyde (B42025) ring. jst.go.jp

Table 1: Reaction Conditions for the Synthesis of this compound

| Starting Material | Reagent | Base | Solvent | Yield |

| 4-Hydroxybenzaldehyde | Chloromethyl methyl ether (MOM-Cl) | Sodium Hydride | Dimethylformamide (DMF) | Not specified |

| 4-Hydroxybenzaldehyde | Chloromethyl methyl ether (MOM-Cl) | Triethylamine | Dichloromethane (DCM) | Not specified |

From Halogenated 4-Hydroxybenzaldehydes (e.g., 3-Bromo-4-hydroxybenzaldehyde)

The methoxymethylation of halogenated 4-hydroxybenzaldehydes, such as 3-bromo-4-hydroxybenzaldehyde (B1265673), proceeds in a similar fashion. The presence of a halogen substituent can influence the reactivity of the aromatic ring, but the protection of the hydroxyl group is generally achievable. The synthesis of 3-bromo-4-(methoxymethoxy)benzaldehyde (B3034366) from 3-bromo-4-hydroxybenzaldehyde is a key step in the synthesis of various complex molecules. uib.no This reaction is typically carried out using chloromethyl methyl ether and a base like triethylamine in a solvent such as dichloromethane. uib.no The resulting compound, 3-bromo-4-(methoxymethoxy)benzaldehyde, is a valuable intermediate for further transformations, including cross-coupling reactions. uib.no

Table 2: Synthesis of 3-Bromo-4-(methoxymethoxy)benzaldehyde

| Starting Material | Reagent | Base | Solvent | Temperature | Time |

| 3-Bromo-4-hydroxybenzaldehyde | Chloromethyl methyl ether | Triethylamine | Dichloromethane | 20°C | 18 h |

Regioselective Protection Strategies for Poly-hydroxybenzaldehydes

When dealing with poly-hydroxybenzaldehydes, such as 2,4-dihydroxybenzaldehyde (B120756) or 3,4-dihydroxybenzaldehyde (B13553), regioselectivity becomes a critical consideration. The relative acidity of the hydroxyl groups and steric hindrance play a significant role in determining which hydroxyl group is preferentially protected.

In the case of 2,4-dihydroxybenzaldehyde, the 4-hydroxyl group is often selectively protected due to intramolecular hydrogen bonding between the 2-hydroxyl group and the carbonyl group, which reduces the nucleophilicity of the 2-hydroxyl group. mdpi.comsemanticscholar.org However, attempts to selectively protect the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde with MOM-Cl often result in a mixture of mono-protected isomers. mdpi.comsemanticscholar.org More successful regioselective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde has been achieved using more reactive alkyl halides like benzyl (B1604629) chloride. mdpi.comsemanticscholar.orgnih.gov

Selective methoxymethylation of 2,4,6-trihydroxybenzaldehyde (B105460) has also been reported, yielding 2-hydroxy-4,6-bis(methoxymethoxy)benzaldehyde. google.com This was achieved using MOMCl and diisopropylethylamine (DIPEA) in dichloromethane. google.com

Synthesis of Bis-MOM-Protected Benzaldehyde Derivatives

In some synthetic routes, it is necessary to protect all hydroxyl groups of a poly-hydroxybenzaldehyde. The synthesis of bis-MOM-protected benzaldehyde derivatives is a common strategy. For example, 3,4-bis(methoxymethoxy)benzaldehyde (B1279666) can be synthesized from 3,4-dihydroxybenzaldehyde using MOM-Cl and potassium carbonate in acetone. nih.govtandfonline.com Similarly, 2,5-bis(methoxymethoxy)benzaldehyde has been prepared from 2,5-dihydroxybenzaldehyde. upm.edu.my In the synthesis of more complex molecules, such as graphisin A, a bis-MOM ether of a brominated benzaldehyde derivative was prepared in two steps. nih.gov

Advanced Synthetic Transformations Leading to Substituted Derivatives

The MOM-protected benzaldehydes serve as versatile intermediates for a variety of advanced synthetic transformations, enabling the introduction of diverse substituents onto the aromatic ring.

Utilizing Organometallic Reactions for Formylation (e.g., Lithiation-mediated)

Organometallic reactions, particularly those involving organolithium reagents, are powerful tools for the formylation of MOM-protected phenols. uio.no The methoxymethoxy group can act as a directed metalation group, facilitating ortho-lithiation. This involves the deprotonation of the aromatic ring at a position ortho to the MOM ether using a strong base like n-butyllithium (n-BuLi). The resulting aryllithium species can then be quenched with an electrophile, such as dimethylformamide (DMF), to introduce a formyl group. acs.org This strategy has been employed in the synthesis of complex natural products. nih.gov For instance, regioselective lithiation of a MOM-protected benzopyran derivative followed by reaction with a bis-MOM protected benzaldehyde derivative was a key step in the total synthesis of tovophyllin B. nih.gov

Nucleophilic Substitution Reactions on Halogenated Precursors

The synthesis of this compound and its structural analogs can be effectively achieved through nucleophilic aromatic substitution (SNAr) on halogenated benzaldehyde precursors. This synthetic strategy leverages the inherent electrophilicity of the aromatic ring, which is enhanced by the presence of an electron-withdrawing aldehyde group, to facilitate the displacement of a halide leaving group by a suitable nucleophile. wikipedia.orgbyjus.commasterorganicchemistry.com

The SNAr mechanism is distinct from SN1 and SN2 reactions. wikipedia.org It typically proceeds via a two-step addition-elimination pathway. In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The presence of an electron-withdrawing group, such as the aldehyde function (-CHO) or a nitro group (-NO₂), in the ortho or para position relative to the leaving group is crucial for stabilizing this negatively charged intermediate. masterorganicchemistry.comlibretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org

For the synthesis of aryl ethers like this compound from a halogenated precursor, the nucleophile is an alkoxide, in this case, methoxymethoxide. The general reaction scheme involves the treatment of a 4-halobenzaldehyde (e.g., 4-fluorobenzaldehyde (B137897) or 4-chlorobenzaldehyde) with a source of the methoxymethoxide ion.

Research into the synthesis of related aryloxy phenols demonstrates the practical application of this methodology. For instance, in the synthesis of a benzoxaborole inhibitor, 2-bromo-4-fluorobenzaldehyde (B1271550) was reacted with resorcinol (B1680541) in a nucleophilic substitution to form an ether linkage. mdpi.com Similarly, the reaction of p-fluoronitrobenzene with resorcinol using sodium hydroxide (B78521) in DMSO has been used to synthesize 3-(4-aminophenoxy)-phenol after a subsequent reduction step. mdpi.com These examples underscore the viability of using halogenated aromatic aldehydes and ketones as substrates for forming ether bonds via nucleophilic substitution.

Studies on the F-18 fluorination of benzaldehydes for radiolabeling have shown that solvents play a critical role. While dimethyl sulfoxide (B87167) (DMSO) is a common solvent for such reactions, it can also cause the oxidation of the aldehyde precursor to the corresponding benzoic acid. researchgate.net Dimethylformamide (DMF) has been shown to be a more suitable solvent in some cases, minimizing this side reaction. researchgate.net

The table below details a representative example of a nucleophilic aromatic substitution reaction on a halogenated benzaldehyde to form an aryl ether, illustrating the precursors and conditions that can be adapted for the synthesis of this compound.

| Halogenated Precursor | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Bromo-4-fluorobenzaldehyde | Resorcinol | Base-mediated (e.g., NaOH, K₂CO₃) in a polar aprotic solvent (e.g., DMSO) | Aryloxy benzaldehyde | mdpi.com |

| p-Fluoronitrobenzene* | Resorcinol | NaOH, DMSO, 50 °C, 3 hours | Aryloxy nitrobenzene | mdpi.com |

| 2-Bromobenzaldehyde | [¹⁸F]Fluoride | DMF solvent | Fluorinated benzaldehyde | researchgate.net |

Note: While the precursor is not a benzaldehyde, the principle of displacing a fluorine atom activated by a para-nitro group is directly analogous to displacement on a para-halobenzaldehyde.

Chemical Reactivity and Transformations of 4 Methoxymethoxy Benzaldehyde

Reactions of the Aldehyde Moiety

The aldehyde group in 4-(methoxymethoxy)benzaldehyde is a key site for numerous chemical reactions, including condensations, reductions, and oxidations. These transformations allow for the synthesis of a wide array of more complex molecules.

Condensation Reactions

Condensation reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. This compound is an excellent substrate for several important condensation reactions.

The Claisen-Schmidt condensation is a classic method for synthesizing α,β-unsaturated ketones, including chalcones and their derivatives. scispace.com This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone. In the context of this compound, it reacts with acetophenones to yield chalcones, which are precursors to flavonoids and other biologically important molecules. ufms.br

The reaction is typically carried out in the presence of a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a protic solvent like ethanol (B145695). scitepress.org The methoxymethoxy (MOM) protecting group on the phenolic hydroxyl is stable under these conditions, allowing for selective reaction at the aldehyde.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Acetophenone (B1666503) | NaOH | 1-(4-(Methoxymethoxy)phenyl)-3-phenylprop-2-en-1-one (Chalcone) |

| This compound | 4'-Methoxyacetophenone (B371526) | NaOH | 1-(4-Methoxyphenyl)-3-(4-(methoxymethoxy)phenyl)prop-2-en-1-one |

This table illustrates typical reactants and products in the Claisen-Schmidt condensation involving this compound.

Research has demonstrated the successful synthesis of various chalcone (B49325) derivatives using this method. unair.ac.idrasayanjournal.co.in For instance, the reaction of 4-hydroxybenzaldehyde (B117250) with 4'-methoxyacetophenone using a grinding technique with NaOH has been reported to produce 4-hydroxy-4'-methoxy chalcone. rasayanjournal.co.in While this specific example uses the unprotected phenol (B47542), the principle applies to the MOM-protected analog. The presence of the methoxy (B1213986) group on the benzaldehyde (B42025) ring can enhance the reactivity of the aromatic ring, influencing the reaction yield. unair.ac.id

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes or ketones. wikipedia.org It involves the reaction of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent. masterorganicchemistry.com This reaction is highly versatile and allows for the formation of a double bond at a specific position with good stereochemical control in some cases. organic-chemistry.org

In the case of this compound, it can be converted to various substituted styrenes. The ylide is typically prepared by treating a phosphonium (B103445) salt with a strong base. The reaction proceeds through a betaine (B1666868) intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. mnstate.edu

| Reactant 1 | Wittig Reagent | Product |

| This compound | Methylenetriphenylphosphorane (Ph3P=CH2) | 1-(Methoxymethoxy)-4-vinylbenzene |

| This compound | (Triphenylphosphoranylidene)acetaldehyde (Ph3P=CHCHO) | 3-(4-(Methoxymethoxy)phenyl)acrylaldehyde |

This table provides examples of Wittig reactions starting from this compound.

The Wittig reaction is a general and widely used method for olefination and has been applied to a vast range of aldehydes, including those with structures similar to this compound. mcmaster.ca

The Knoevenagel condensation is another important carbon-carbon bond-forming reaction, typically involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. nih.gov This reaction is particularly useful for the synthesis of coumarins, a class of oxygen-containing heterocycles with diverse biological activities. smu.ac.za

The synthesis of coumarins via the Knoevenagel condensation often involves the reaction of a salicylaldehyde (B1680747) derivative with an active methylene compound like diethyl malonate or ethyl acetoacetate. nih.govrsc.org While this compound itself doesn't directly form a coumarin (B35378) in this manner without a hydroxyl group ortho to the aldehyde, it serves as a model for the reactivity of aromatic aldehydes in such condensations. The general principle involves the formation of an α,β-unsaturated system which can then undergo intramolecular cyclization if a suitable nucleophile (like a hydroxyl group) is present on the aromatic ring. organic-chemistry.org

| Aldehyde | Active Methylene Compound | Catalyst | Product Type |

| o-Hydroxybenzaldehyde | Diethyl malonate | Piperidine/Acetic Acid | Coumarin-3-carboxylate |

| This compound | Malononitrile | Base | 2-(4-(Methoxymethoxy)benzylidene)malononitrile |

This table shows examples of Knoevenagel condensation reactions.

Recent advancements in the Knoevenagel condensation focus on developing greener and more efficient synthetic methods. nih.gov

Reduction Processes

The aldehyde group of this compound can be readily reduced to a primary alcohol, 4-(methoxymethoxy)benzyl alcohol. This transformation is a fundamental process in organic synthesis.

A common and effective reagent for this reduction is sodium borohydride (B1222165) (NaBH4). nih.gov The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol at room temperature. ugm.ac.id Ultrasound irradiation has been shown to accelerate the reduction of aldehydes to their corresponding alcohols using NaBH4, often leading to high yields in shorter reaction times under mild conditions. ugm.ac.id Other reducing agents like lithium aluminum hydride (LiAlH4) can also be used, although NaBH4 is generally preferred for its milder nature and higher chemoselectivity. Hydrosilylation with reagents like polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a catalyst also provides an effective method for aldehyde reduction. researchgate.net

| Starting Material | Reducing Agent | Product |

| This compound | Sodium Borohydride (NaBH4) | 4-(Methoxymethoxy)benzyl alcohol |

| This compound | Lithium Aluminum Hydride (LiAlH4) | 4-(Methoxymethoxy)benzyl alcohol |

| This compound | Polymethylhydrosiloxane (PMHS)/K2CO3 | 4-(Methoxymethoxy)benzyl alcohol |

This table summarizes common reduction methods for this compound.

Oxidation Processes

The aldehyde functional group of this compound can be oxidized to the corresponding carboxylic acid, 4-(methoxymethoxy)benzoic acid. This is a common transformation with a variety of available oxidizing agents. organic-chemistry.org

Traditional methods for the oxidation of aldehydes to carboxylic acids often employ stoichiometric amounts of strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium-based reagents. sphinxsai.com However, these methods can suffer from the use of toxic metals and harsh reaction conditions. nih.gov

More modern and milder methods are now preferred. For instance, sodium chlorite (B76162) (NaClO2) is an effective and selective oxidant for aldehydes, often used with a chlorine scavenger like 2-methyl-2-butene. google.com Another efficient protocol utilizes Oxone (potassium peroxymonosulfate) as the oxidant. organic-chemistry.org Biocatalytic methods using aldehyde dehydrogenases are also emerging as a green and highly chemoselective alternative for the aerobic oxidation of aldehydes. nih.gov Under certain hydrothermal conditions, even in the absence of oxygen, aldehydes can be oxidized to carboxylic acids using iron(III) nitrate. nih.gov

| Starting Material | Oxidizing Agent | Product |

| This compound | Potassium Permanganate (KMnO4) | 4-(Methoxymethoxy)benzoic acid |

| This compound | Sodium Chlorite (NaClO2) | 4-(Methoxymethoxy)benzoic acid |

| This compound | Oxone | 4-(Methoxymethoxy)benzoic acid |

This table outlines various methods for the oxidation of this compound.

Transformations Involving the Methoxymethoxy (MOM) Protecting Group

The methoxymethyl (MOM) ether in this compound serves as a crucial protecting group for the phenolic hydroxyl functionality. This protection strategy is vital in multi-step organic synthesis, allowing for transformations on other parts of the molecule, such as the aldehyde group, without unintended reactions at the phenol. fiveable.mechemistrytalk.org The utility of the MOM group lies in its stability across a range of conditions and the availability of selective methods for its removal when the hydroxyl group needs to be regenerated. adichemistry.comtotal-synthesis.com

Selective Deprotection Methodologies

The cleavage of the MOM ether to reveal the parent phenol, 4-hydroxybenzaldehyde, is a common and critical step in synthetic pathways. The acetal (B89532) nature of the MOM group dictates the conditions for its removal, which are typically acidic. adichemistry.comtotal-synthesis.com Various methodologies have been developed to achieve this transformation with high efficiency and selectivity, minimizing effects on other acid-sensitive functional groups within the molecule.

A standard and widely employed method for the deprotection of MOM ethers is acid-catalyzed hydrolysis. total-synthesis.com Strong mineral acids like hydrochloric acid (HCl) are effective for this transformation. The mechanism involves the protonation of one of the ether oxygens of the acetal, which activates the system. This is followed by the departure of the alcohol (in this case, the phenol) and subsequent hydrolysis of the resulting resonance-stabilized carbocation to release formaldehyde (B43269) and methanol. total-synthesis.com

The reaction is typically carried out by treating the MOM-protected compound with a dilute solution of hydrochloric acid in a protic solvent such as methanol or a mixture of water and an organic solvent like tetrahydrofuran (B95107) (THF). adichemistry.com While effective, this method's primary drawback is its lack of chemoselectivity in complex molecules that may contain other acid-labile protecting groups or functionalities. acs.org Careful control of reaction conditions such as temperature, reaction time, and acid concentration is necessary to achieve the desired deprotection without compromising other parts of the molecule.

Table 1: Conditions for Acid-Catalyzed Deprotection of Phenolic MOM Ethers This table is interactive. Click on the headers to sort the data.

| Catalyst | Solvent(s) | Temperature | Typical Reaction Time | Reference |

|---|---|---|---|---|

| Hydrochloric Acid (HCl) | Methanol/Water | Room Temp. to Reflux | 1-12 hours | adichemistry.com |

| p-Toluenesulfonic Acid (p-TsOH) | Acetone/Water | Room Temperature | 4-24 hours | acs.org |

To overcome the selectivity issues and harsh conditions associated with homogeneous acid catalysis, heterogeneous catalysts have been developed. A particularly mild, efficient, and selective method for the deprotection of phenolic MOM ethers like this compound utilizes silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄·SiO₂). acs.orgorganic-chemistry.orgnih.gov This solid acid catalyst offers significant advantages, including operational simplicity, use of an inexpensive and non-toxic reagent, and high chemoselectivity. acs.orgresearchgate.net

The deprotection reaction is typically performed by stirring the MOM-protected compound with the NaHSO₄·SiO₂ catalyst in an aprotic solvent, such as dichloromethane (B109758) (DCM), at room temperature. organic-chemistry.org The conversions are generally rapid and result in excellent yields of the corresponding phenol. acs.orgnih.gov A key benefit of this heterogeneous system is the straightforward workup; the catalyst is simply removed by filtration, and the solvent is evaporated to yield the pure product. organic-chemistry.org This method has been shown to be highly selective for phenolic MOM ethers, leaving other functional groups, including aliphatic MOM ethers and various other protecting groups, intact. acs.orgorganic-chemistry.org

Table 2: Research Findings on Deprotection using NaHSO₄·SiO₂ This table is interactive. Click on the headers to sort the data.

| Substrate | Product | Solvent | Catalyst Loading | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| This compound | 4-Hydroxybenzaldehyde | Dichloromethane | 0.5 g / 1 mmol | 30 | 95 | acs.org |

| 1-(Methoxymethoxy)-4-nitrobenzene | 4-Nitrophenol | Dichloromethane | 0.5 g / 1 mmol | 45 | 92 | acs.org |

Stability and Compatibility Considerations in Multi-step Synthesis

The strategic application of protecting groups is a cornerstone of modern organic synthesis, enabling the construction of complex molecules by preventing unwanted side reactions. fiveable.mechemistrytalk.org The MOM group is widely used for protecting hydroxyl functions due to its favorable stability profile. adichemistry.com It is generally stable under a variety of non-acidic conditions, including exposure to strong bases, nucleophiles, many oxidizing and reducing agents, and electrophiles. chemistrytalk.orgadichemistry.com This robustness allows for a wide range of chemical transformations to be performed on other parts of the molecule while the hydroxyl group remains masked.

The MOM group is considered "orthogonal" to many other common protecting groups. For instance, it is stable under the basic conditions required to remove ester groups (saponification) or the fluoride-mediated cleavage conditions for silyl (B83357) ethers (e.g., TBDMS). Conversely, silyl ethers are stable to the acidic conditions often used to remove MOM ethers. This compatibility allows for the selective deprotection of different hydroxyl groups within the same molecule at various stages of a synthetic sequence.

However, the primary lability of the MOM group is to acidic conditions. chemistrytalk.orgadichemistry.com It is generally stable in a pH range of 4 to 12. adichemistry.com This sensitivity to acid is the basis for its removal but also a critical consideration during synthesis design. Any reaction step that requires acidic conditions or generates acidic byproducts must be carefully evaluated to avoid premature or undesired cleavage of the MOM ether. Lewis acids, which are often used in organic synthesis, can also facilitate the cleavage of MOM ethers. acs.org Therefore, the choice of reagents and reaction conditions in a multi-step synthesis involving a MOM-protected compound like this compound must be made with a clear understanding of the group's stability limitations.

Applications As a Key Intermediate in Complex Molecule Synthesis

Precursors to Natural Product Analogues and Derivatives

4-(Methoxymethoxy)benzaldehyde is extensively used in the synthesis of natural products and their analogues, which are valued for their significant biological activities. Its structure provides the foundational aromatic ring system for several classes of naturally occurring compounds.

Chalcones are open-chain flavonoids that serve as biosynthetic precursors for a vast number of other flavonoids. chemimpex.com They are typically synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted benzaldehyde (B42025) and an acetophenone (B1666503). chemimpex.comresearchgate.net this compound is a frequently used reactant in this condensation to create the B-ring of the chalcone (B49325) skeleton.

One notable application is in the synthesis of Isobavachalcone , a prenylated chalcone with a range of biological activities. An efficient synthetic route involves the Claisen-Schmidt condensation of this compound with a protected acetophenone derivative to form a triply MOM-protected prenylchalcone. chemimpex.cominnospk.com Subsequent deprotection under acidic conditions yields the final natural product. chemimpex.com

Similarly, this intermediate is pivotal in synthesizing Asebogenin , a dihydrochalcone (B1670589), and precursors to Balsacone . smolecule.comanethole-dragosantol.com The synthesis of Asebogenin involves a Claisen-Schmidt condensation between this compound and 1-(2,6-bis(benzyloxy)-4-methoxyphenyl)ethan-1-one. smolecule.com The resulting chalcone is then hydrogenated to the corresponding dihydrochalcone (Asebogenin) after removal of the protecting groups. researchgate.net This dihydrochalcone is a key structure for the further synthesis of Balsacone A precursors. smolecule.comanethole-dragosantol.com

Table 1: Synthesis of Chalcone and Dihydrochalcone Precursors

| Target Compound | Reactants | Key Reaction | Intermediate | Reference |

| Isobavachalcone | 3-iodo-2,4-bis(methoxymethoxy)acetophenone and this compound | Claisen-Schmidt Condensation | Triply MOM-protected prenylchalcone | chemimpex.com, innospk.com |

| Asebogenin | 1-(2,6-bis(benzyloxy)-4-methoxyphenyl)ethan-1-one and this compound | Claisen-Schmidt Condensation | (E)-1-(2,6-Bis(benzyloxy)-4-methoxyphenyl)-3-(4-(methoxymethoxy)phenyl)prop-2-en-1-one | smolecule.com, researchgate.net |

The utility of this compound extends to the synthesis of a wide variety of heterocyclic compounds that form the core of many natural products and pharmacologically active molecules.

Flavonoids and Flavones: Chalcones, derived from this compound, are direct precursors to flavonoids. For instance, the oxidative cyclization of a chalcone intermediate using reagents like iodine in dimethyl sulfoxide (B87167) (DMSO) can yield the corresponding flavone (B191248) skeleton. orientjchem.org The synthesis of luteolin (B72000) derivatives, a type of polyhydroxyl flavone, has been achieved using 3,4-bis(methoxymethyloxy)-benzaldehyde in an aldol (B89426) condensation to form a protected chalcone, which is subsequently cyclized. rsc.org This demonstrates the importance of MOM-protected benzaldehydes in building the complex structures of flavones.

Coumarin-Based Analogues: Coumarins are a class of lactones found widely in nature, known for their diverse biological activities. lookchem.com Their synthesis can be achieved through various methods, such as the Knoevenagel condensation of substituted salicylaldehydes with active methylene (B1212753) compounds. lookchem.com While direct use of this compound is less common, related MOM-protected benzaldehydes are employed in the synthesis of complex coumarin (B35378) analogues, highlighting the utility of this protecting group strategy in this chemical class. researchgate.netrsc.org

Chromanones: The chroman-4-one scaffold is a privileged structure in medicinal chemistry. lookchem.comrsc.org Benzaldehyde derivatives are used in condensation reactions with pre-formed 4-chromanones to synthesize derivatives such as 3-benzylidene-4-chromanones. rsc.org This indicates that this compound can be used to introduce a protected hydroxyl group onto the benzylidene substituent, which can be deprotected later to yield hydroxy-substituted derivatives.

Benzofuran Derivatives: Benzofurans are another important class of heterocyclic compounds with significant biological activities. researchgate.net Numerous synthetic routes to benzofurans involve intramolecular cyclization reactions, often starting from precursors like substituted phenols and salicylaldehydes. The aldehyde functional group is a key handle for constructing the furan (B31954) ring, making benzaldehyde derivatives valuable starting materials in various synthetic strategies.

Diarylheptanoids are natural products characterized by two aromatic rings linked by a seven-carbon chain. Alnustone, a well-known diarylheptanoid, and its analogues possess interesting biological properties. The synthesis of alnustone-like structures has been achieved through the condensation of benzaldehydes with 4-aryl-2-butanones. rsc.org This reaction constructs the central carbon chain and attaches one of the aryl groups, demonstrating a direct application for benzaldehyde derivatives in synthesizing these natural product analogues.

Building Blocks for Advanced Organic Scaffolds in Pharmaceutical Research

In pharmaceutical research, this compound serves as a versatile building block for creating complex molecular scaffolds. orientjchem.org The aldehyde group is a reactive handle for a variety of transformations, including nucleophilic additions and condensation reactions, while the MOM-protected phenol (B47542) allows for late-stage functionalization. This dual functionality is highly advantageous in drug discovery, where the synthesis of a library of analogues with diverse functional groups is often required to optimize biological activity. Substituted benzaldehydes are fundamental to the assembly of many drug candidates.

Intermediates in Agrochemical Synthesis

The structural motifs derived from substituted benzaldehydes are also found in agrochemicals. Aromatic aldehydes are key intermediates in the production of various pesticides and herbicides. Analogous compounds, such as 4-(4'-Methoxyphenoxy)benzaldehyde, are explicitly used as building blocks in the synthesis of agrochemicals. chemimpex.com The reactivity of the aldehyde group and the ability to modify the aromatic ring make this compound and related structures valuable intermediates for developing new crop protection agents. chemimpex.com

Utility in Specialty and Fine Chemical Production

Beyond pharmaceuticals and agrochemicals, this compound is an intermediate in the production of various specialty and fine chemicals. Its structural analogues are used in the fragrance and flavor industries due to their pleasant aromatic properties. chemimpex.com Furthermore, substituted benzaldehydes are important intermediates in the synthesis of dyes and pigments, where the aldehyde group facilitates the construction of larger conjugated systems responsible for color. chemimpex.comresearchgate.net The compound's stability and compatibility with numerous reagents make it a preferred choice for chemists in both industrial and academic research settings. chemimpex.com

Mechanistic Insights and Theoretical Studies

Structure-Reactivity Correlations

The reactivity of 4-(Methoxymethoxy)benzaldehyde is intrinsically linked to the electronic properties of its constituent functional groups: the aldehyde and the para-substituted methoxymethoxy (MOM) ether. The interplay between these groups dictates the electrophilicity of the carbonyl carbon and, consequently, the compound's susceptibility to nucleophilic attack, a characteristic reaction for aldehydes.

The methoxymethoxy group at the para position plays a crucial role in modulating the reactivity of the aldehyde. As an ether group, it is generally considered to be electron-donating. This electron-donating nature increases the electron density on the aromatic ring through a resonance effect (+M effect). This, in turn, reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and therefore less reactive towards nucleophiles compared to unsubstituted benzaldehyde (B42025). Aromatic aldehydes, in general, are less reactive in nucleophilic addition reactions than their aliphatic counterparts because the electron-donating resonance effect of the aromatic ring diminishes the electrophilicity of the carbonyl group pressbooks.publibretexts.orglibretexts.org.

The methoxy (B1213986) group (-OCH₃) at the para position has a Hammett constant (σₚ) of -0.27, indicating it is an electron-donating group viu.ca. The methoxymethyl group (-CH₂OCH₃), which is structurally similar to the methoxymethoxy group, has a para-substituent constant (σₚ) of 0.03, suggesting it is slightly electron-withdrawing or has a negligible electronic effect stenutz.eu. The difference in the electronic nature of these groups highlights the nuanced effects of structure on reactivity.

In the context of reactions where a positive charge develops in the transition state, such as electrophilic aromatic substitution, electron-donating groups like the methoxymethoxy group would be expected to increase the reaction rate. Conversely, for reactions involving nucleophilic attack on the carbonyl carbon, where a buildup of negative charge occurs, an electron-donating substituent will decrease the reaction rate. For instance, in aldol (B89426) condensation reactions involving substituted benzaldehydes, electron-donating groups tend to decrease the reactivity of the aldehyde d-nb.info.

Theoretical studies, such as those employing Density Functional Theory (DFT), can provide further insights into the electronic properties of molecules like this compound by calculating parameters such as HOMO and LUMO energy levels and molecular electrostatic potentials nih.govmdpi.com. These computational approaches can help to quantify the electron-donating or withdrawing nature of the methoxymethoxy group and its effect on the charge distribution within the molecule.

The following table presents Hammett constants for various substituents to provide a comparative context for the electronic effects on the reactivity of a benzene (B151609) ring.

| Substituent | σ_meta | σ_para |

| -OCH₃ | 0.12 | -0.27 |

| -CH₂OCH₃ | 0.02 | 0.03 |

| -CH₃ | -0.07 | -0.17 |

| -H | 0.00 | 0.00 |

| -Cl | 0.37 | 0.23 |

| -NO₂ | 0.71 | 0.78 |

Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, researchers can map out the carbon-hydrogen framework of a compound like 4-(Methoxymethoxy)benzaldehyde.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of protons within a molecule. For a related compound, 2-hydroxy-5-iodo-4-(methoxymethoxy)benzaldehyde, specific chemical shifts are observed that help identify the different types of protons. In this analog, the aldehyde proton (-CHO) appears as a singlet at 9.98 ppm, while the hydroxyl (-OH) proton is observed at 11.04 ppm tpcj.org. The aromatic protons show up as singlets at 7.99 ppm and 6.69 ppm tpcj.org. Crucially for identifying the methoxymethyl group, the methylene (B1212753) protons (-O-CH₂-O-) appear as a singlet at 5.31 ppm, and the methyl protons (-OCH₃) are observed as a singlet at 3.40 ppm tpcj.org. These values, particularly for the methoxymethyl group, provide a reference for the expected signals in this compound.

Table 1: Representative ¹H NMR Data for a Substituted (Methoxymethoxy)benzaldehyde Analog

| Functional Group | Chemical Shift (δ) in ppm | Multiplicity |

| Aldehyde (-CHO) | 9.98 | Singlet |

| Aromatic (Ar-H) | 7.99 | Singlet |

| Aromatic (Ar-H) | 6.69 | Singlet |

| Methylene (-O-CH₂-O-) | 5.31 | Singlet |

| Methyl (-OCH₃) | 3.40 | Singlet |

| Hydroxyl (-OH) | 11.04 | Singlet |

Data based on 2-hydroxy-5-iodo-4-(methoxymethoxy)benzaldehyde in DMSO-d₆ solvent. tpcj.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. In the analysis of 2-hydroxy-5-iodo-4-(methoxymethoxy)benzaldehyde, the aldehyde carbonyl carbon (-CHO) gives a signal at 189.2 ppm tpcj.org. The aromatic carbons attached to oxygen (C-O) are found at 162.5 ppm and 160.9 ppm tpcj.org. The carbons of the methoxymethyl group are distinctly observed, with the methylene carbon (-O-CH₂-O-) at 94.9 ppm and the methyl carbon (-OCH₃) at 56.3 ppm, as seen in a similar coumarin (B35378) derivative containing this group tpcj.org. Simple additivity rules for substituent chemical shifts can often be used to predict the chemical shifts for various substituted benzaldehydes nih.gov.

Table 2: Representative ¹³C NMR Data for a Substituted (Methoxymethoxy)benzaldehyde Analog

| Carbon Atom | Chemical Shift (δ) in ppm |

| Aldehyde Carbonyl (-CHO) | 189.2 |

| Aromatic Carbon (C-4) | 162.5 |

| Aromatic Carbon (C-2) | 160.9 |

| Methylene Carbon (-O-CH₂-O-) | 94.9 |

| Methyl Carbon (-OCH₃) | 56.3 |

Data based on 2-hydroxy-5-iodo-4-(methoxymethoxy)benzaldehyde and related structures in DMSO-d₆ solvent. tpcj.org

Two-Dimensional NMR Techniques (e.g., Rotating Frame Overhauser Effect Spectroscopy (ROESY))

Two-dimensional (2D) NMR techniques, such as ROESY, are employed to elucidate more complex structural details, including spatial relationships between atoms. A ROESY experiment identifies protons that are close to each other in space, even if they are not directly bonded huji.ac.il. This is achieved by measuring through-space correlations via spin-spin relaxation huji.ac.il. The strength of the ROESY signal is inversely proportional to the sixth power of the distance between the protons, making it a powerful tool for conformational analysis huji.ac.il. For this compound, a ROESY experiment could be used to confirm the proximity of the methylene (-O-CH₂-O-) and methyl (-OCH₃) protons of the methoxymethyl group to the protons on the adjacent aromatic ring, thereby confirming the compound's conformation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. This precision is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For various complex organic molecules, including derivatives of benzaldehyde (B42025), HRMS is used to confirm the calculated exact mass tpcj.org. For instance, in the analysis of a coumarin derivative synthesized from a (methoxymethoxy)benzaldehyde precursor, HRMS was used to verify the final product's molecular formula tpcj.org. This technique would be applied to this compound to confirm its elemental composition of C₉H₁₀O₃.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This hybrid technique is used to separate individual components from a mixture and identify them based on their mass spectra. In the analysis of a reaction mixture, GC-MS could show a purity of 97.8% for a target compound, identified by its retention time (e.g., tR=1.89 min) and its molecular ion peak (e.g., [M+1]⁺) allfordrugs.com. While specific GC-MS data for this compound is not detailed, the technique is routinely used for the analysis of benzaldehyde derivatives to assess purity and identify byproducts allfordrugs.comhelsinki.fi.

Fragmentation Pathway Analysis.

Upon electron ionization, the molecule would form a molecular ion peak [M]⁺. The initial fragmentation would likely involve the cleavage of the methoxymethyl ether bond, which is typically labile. Two primary fragmentation pathways are anticipated:

Pathway A: Cleavage of the O-CH₂ bond. This would result in the formation of a resonance-stabilized phenoxy radical and a methoxymethyl cation (CH₃OCH₂⁺) with a mass-to-charge ratio (m/z) of 45. The resulting benzaldehyde radical cation could then undergo further fragmentation.

Pathway B: Cleavage of the C-O bond. This would generate a methoxymethoxy radical (CH₃OCH₂O•) and a benzoyl cation. The benzoyl cation is a common fragment in the mass spectra of benzaldehyde derivatives and is resonance-stabilized.

Further fragmentation of the aromatic ring would lead to smaller, characteristic ions. For instance, the benzoyl cation can lose a molecule of carbon monoxide (CO) to form a phenyl cation. The presence of these characteristic fragments in a mass spectrum would provide strong evidence for the structure of this compound. The analysis of the fragmentation of similar compounds, such as benzaldehyde, reveals characteristic losses of a hydrogen atom to form a stable acylium ion, followed by the loss of carbon monoxide to yield a phenyl cation youtube.comdocbrown.infonist.gov. The fragmentation of 4-hydroxy-3-methoxybenzaldehyde also shows characteristic losses from the aldehyde and substituent groups, providing a model for the expected fragmentation of this compound researchgate.net.

A proposed fragmentation pathway is illustrated below:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 166 [C₉H₁₀O₃]⁺• | 135 [C₈H₇O₂]⁺ | •OCH₃ | Loss of methoxy (B1213986) radical |

| 166 [C₉H₁₀O₃]⁺• | 121 [C₇H₅O₂]⁺ | •CH₂OCH₃ | Cleavage of the methoxymethyl group |

| 121 [C₇H₅O₂]⁺ | 93 [C₆H₅O]⁺ | CO | Loss of carbon monoxide |

| 93 [C₆H₅O]⁺ | 65 [C₅H₅]⁺ | CO | Further fragmentation of the phenyl ring |

Infrared (IR) Spectroscopy.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its aldehyde, ether, and aromatic functionalities. While a spectrum for the specific title compound is not provided, the analysis of a closely related compound, 4-methoxybenzaldehyde, offers valuable insights into the expected spectral features chegg.comnist.govnist.govresearchgate.netnih.gov.

The key vibrational modes and their expected wavenumbers are summarized in the table below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretching | 1705-1685 |

| Aromatic (C=C) | Stretching | 1600-1450 |

| Ether (C-O-C) | Asymmetric Stretching | 1250-1200 |

| Ether (C-O-C) | Symmetric Stretching | 1050-1000 |

| Aldehyde C-H | Stretching | 2850-2820 and 2750-2720 (Fermi doublet) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aromatic C-H | Out-of-plane Bending | 900-675 |

The most prominent peak in the IR spectrum would be the strong absorption due to the carbonyl (C=O) stretch of the aldehyde group, typically appearing around 1700 cm⁻¹. The presence of the methoxymethyl ether group would be confirmed by strong C-O stretching bands in the fingerprint region, between 1250 and 1000 cm⁻¹. The aromatic nature of the compound would be indicated by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The substitution pattern on the benzene (B151609) ring can often be inferred from the pattern of C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ range.

X-ray Crystallography for Solid-State Structure Elucidation.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself has not been reported in the provided search results, the technique has been successfully applied to elucidate the structures of closely related compounds, such as 4-(4-methoxyphenoxy)benzaldehyde (B1588542) researchgate.netresearchgate.netdoaj.org. This allows for a detailed understanding of bond lengths, bond angles, and intermolecular interactions in the solid state.

For this compound, a single-crystal X-ray diffraction study would provide crucial information on:

Molecular Conformation: The dihedral angles between the benzene ring and the aldehyde and methoxymethyl substituents.

Bond Parameters: Precise measurements of all bond lengths and angles within the molecule.

Intermolecular Interactions: The presence of any hydrogen bonding, π-π stacking, or other non-covalent interactions that dictate the packing of the molecules in the crystal lattice.

The crystal structure of 4-(4-methoxyphenoxy)benzaldehyde reveals a dihedral angle of 71.52(3)° between the two benzene rings and a C-O-C bond angle of 118.82(8)° at the ether oxygen researchgate.netresearchgate.netdoaj.org. It also shows weak C-H···O hydrogen bonds that link the molecules into supramolecular layers researchgate.netresearchgate.netdoaj.org. Similar interactions would be expected to play a role in the crystal packing of this compound.

Chromatographic Techniques for Purity Assessment and Mixture Analysis.

Chromatographic methods are indispensable for separating and purifying chemical compounds, as well as for assessing their purity. Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are two of the most commonly employed techniques in this regard.

Thin Layer Chromatography (TLC).

Thin Layer Chromatography is a simple, rapid, and versatile technique for monitoring the progress of chemical reactions and for the preliminary assessment of compound purity. For this compound, TLC would typically be performed on silica (B1680970) gel plates. The choice of eluent (mobile phase) is critical for achieving good separation. A mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane (B109758), is commonly used.

The position of the compound on the developed TLC plate is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is dependent on the polarity of the compound and the composition of the mobile phase. By comparing the Rf value of the synthesized product to that of a pure standard, a preliminary assessment of its identity and purity can be made. The presence of multiple spots would indicate the presence of impurities.

High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography offers a more precise and quantitative method for purity determination and analysis of complex mixtures. For a compound like this compound, a reverse-phase HPLC method would be most suitable. In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727).

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More polar compounds will have a shorter retention time, while less polar compounds will be retained longer on the column. The purity of a sample can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. HPLC methods have been developed for the analysis of related benzaldehydes, demonstrating the utility of this technique for quantitative analysis researchgate.netsielc.comresearchgate.netcolab.ws. For instance, a reverse-phase HPLC method for 3-hydroxy-4-methoxy-benzaldehyde utilizes a mobile phase of acetonitrile and water with phosphoric acid sielc.com. A similar system could be adapted for the analysis of this compound.

| Technique | Stationary Phase | Mobile Phase (Typical) | Detection Method | Application |

| TLC | Silica Gel | Hexane/Ethyl Acetate | UV light (254 nm) | Reaction monitoring, preliminary purity check |

| HPLC | C18-modified silica | Acetonitrile/Water | UV detector (e.g., 254 nm) | Quantitative purity analysis, separation of mixtures |

Future Research Directions and Synthetic Prospects

Development of More Efficient and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, and the production of 4-(Methoxymethoxy)benzaldehyde is no exception. Research is increasingly focused on developing methodologies that are not only efficient in terms of yield but also minimize environmental impact. Key areas of development include the use of novel catalytic systems and the adoption of greener reaction conditions.

One promising avenue is the exploration of heterogeneous catalysts , which can be easily separated from the reaction mixture and reused, thereby reducing waste. For instance, the use of catalysts like manganese dioxide supported on carbon nanotubes/graphene has shown high efficiency in the selective oxidation of related p-methoxy toluene (B28343) to p-methoxy benzaldehyde (B42025), a process that avoids toxic oxidants. udel.edu Such electrocatalytic methods represent a significant step towards more sustainable aldehyde production.

Furthermore, solvent-free reaction conditions are gaining traction as a means to reduce the use of volatile and often hazardous organic solvents. Techniques such as grinding reactants together in a mortar and pestle have been successfully employed in the synthesis of chalcones from substituted benzaldehydes. masterorganicchemistry.com This mechanochemical approach, often carried out at room temperature, significantly reduces energy consumption and waste.

Phase-transfer catalysis (PTC) also presents a viable green alternative. This technique facilitates the reaction between reactants in different phases (e.g., aqueous and organic), often leading to milder reaction conditions, reduced reaction times, and higher yields. The application of PTC in the synthesis and transformation of benzaldehyde derivatives is an active area of research.

Finally, the field of biocatalysis offers immense potential for the sustainable synthesis of this compound and its precursors. The use of enzymes as catalysts can lead to highly selective transformations under mild conditions, often in aqueous media, thereby aligning perfectly with the goals of green chemistry.

Table 1: Comparison of Synthetic Methodologies for Benzaldehyde Derivatives

| Methodology | Advantages | Disadvantages | Relevance to this compound |

| Heterogeneous Catalysis | Catalyst reusability, reduced waste, often milder conditions. | Catalyst deactivation, potential for lower reaction rates. | High potential for greener synthesis of the precursor, 4-hydroxybenzaldehyde (B117250). |

| Solvent-Free Grinding | Reduced solvent waste, lower energy consumption, simple procedure. | May not be suitable for all reaction types, scalability can be a challenge. | Applicable for derivatization reactions, such as chalcone (B49325) synthesis. masterorganicchemistry.com |

| Phase-Transfer Catalysis | Milder reaction conditions, increased reaction rates, suitable for multiphase systems. | Catalyst cost and potential for contamination of the product. | Can be applied to the synthesis and subsequent reactions of the title compound. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost can be limiting factors. | A promising future direction for the synthesis of the precursor and the final compound. |

Exploration of Novel Chemical Transformations and Derivatizations

The aldehyde functional group in this compound is a versatile handle for a wide array of chemical transformations, and future research will undoubtedly uncover new reactions and derivatives with unique properties. While classical reactions such as Wittig olefination and Grignard additions are well-established, the focus is shifting towards more complex and efficient bond-forming strategies.

Multicomponent reactions (MCRs) are a particularly attractive area of exploration. These reactions, in which three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a highly efficient route to molecular complexity. Benzaldehydes are common components in MCRs, leading to the formation of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry. nih.gov Future work will likely involve the incorporation of this compound into novel MCRs to generate libraries of complex molecules for biological screening.

The synthesis of novel bioactive heterocycles is another key research direction. sci-hub.seresearchgate.net The condensation of this compound with various nitrogen-containing nucleophiles can lead to the formation of imines, which can then undergo further cyclization reactions to produce a variety of heterocyclic systems. For example, the reaction with hydrazides can yield aroyl hydrazones, which have been shown to possess antimicrobial activities. rsc.org

Furthermore, the exploration of photochemical transformations involving aldehydes is an emerging field. Aldehydes can act as photoinitiators, absorbing light to promote various organic reactions, which aligns with the principles of green chemistry by utilizing light as a traceless reagent.

Expanding Applications in Diverse Complex Chemical Synthesis

As a versatile building block, this compound is expected to find increasing use in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs). The methoxymethyl (MOM) ether serves as a robust protecting group for the phenolic hydroxyl group, which is stable to a wide range of reaction conditions but can be readily removed when needed.

A notable example of the application of a closely related precursor in complex synthesis is in the total synthesis of (+)-Lithospermic Acid , a compound with potent anti-HIV activity. nih.govsemanticscholar.org While the reported syntheses may not use this compound directly, they employ intermediates where the phenolic hydroxyl groups are protected, highlighting the importance of such protecting group strategies in the assembly of complex molecular architectures. The selective protection of one hydroxyl group in dihydroxybenzaldehydes is crucial for achieving the desired chemical transformations. researchgate.net

The structural motif of a substituted benzaldehyde is a common feature in many pharmaceuticals . nih.gov For instance, substituted benzaldehydes are key intermediates in the synthesis of drugs for cardiovascular diseases and other therapeutic areas. The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of novel drug candidates.

Future research will likely focus on incorporating this compound into the synthesis of new generations of complex bioactive molecules, leveraging its specific reactivity and protecting group features to streamline synthetic routes and enable the construction of novel molecular frameworks.

Deeper Mechanistic Understanding Through Advanced Characterization

A thorough understanding of reaction mechanisms is paramount for the optimization of existing synthetic methods and the rational design of new transformations. Future research will increasingly rely on a combination of advanced spectroscopic techniques and computational chemistry to elucidate the intricate details of reactions involving this compound.

In-situ spectroscopic monitoring , using techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, can provide real-time information on the formation of intermediates and the progress of a reaction. This allows for a detailed kinetic and mechanistic analysis, leading to a more profound understanding of the reaction pathway. For instance, detailed NMR studies have been instrumental in understanding the mechanism of the Wittig reaction, a common transformation of aldehydes.

Computational chemistry , particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for studying reaction mechanisms. DFT can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict the outcomes of reactions. Such computational studies can provide insights that are difficult or impossible to obtain through experimental methods alone. For example, DFT calculations can be used to understand the factors that control the stereoselectivity of nucleophilic additions to the aldehyde group.

By combining advanced experimental and computational techniques, researchers will be able to gain a more complete picture of the factors that govern the reactivity of this compound. This deeper mechanistic understanding will facilitate the development of more efficient and selective synthetic methods and expand the scope of its applications in organic synthesis.

Q & A

Q. What are the recommended synthetic routes for 4-(methoxymethoxy)benzaldehyde?

The compound can be synthesized via the Vilsmeier-Haack reaction , where a formyl group is introduced using dimethylformamide (DMF) and phosphoryl chloride (POCl₃). Key steps include:

- Reagent roles : DMF acts as a formylating agent, while POCl₃ facilitates electrophilic substitution.

- Optimization : Reaction temperature (typically 0–5°C) and stoichiometric ratios (e.g., 1:1.2 aldehyde to reagent) are critical for yield improvement .

- Purification : Column chromatography with ethyl acetate/hexane gradients ensures high purity (>95%).

Table 1 : Example reaction conditions

| Step | Reagent/Condition | Role | Yield |

|---|---|---|---|

| 1 | DMF, POCl₃, 0°C | Formylation | 60–75% |

| 2 | NaOH hydrolysis | Quenching | >90% recovery |

Q. How should researchers safely handle this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents and moisture .

- First aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 10–15 minutes .

Q. What analytical techniques validate the structure and purity of this compound?

- FT-IR : Confirm the aldehyde (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups .

- ¹H/¹³C NMR : Key signals include the aldehyde proton (δ 9.8–10.0 ppm) and methoxymethoxy group (δ 3.3–3.5 ppm for OCH₃; δ 4.6–4.8 ppm for OCH₂O) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

- Solvent effects : Polar aprotic solvents (e.g., dichloroethane) enhance electrophilic substitution efficiency .

- Catalyst screening : Lewis acids like ZnCl₂ may stabilize intermediates, increasing yields by 10–15% .

- Temperature gradients : Gradual warming (0°C → room temperature) reduces side reactions like over-oxidation.

Q. What challenges arise in characterizing the crystal structure of this compound?

- X-ray crystallography : Requires high-quality single crystals grown via slow evaporation in hexane/ethyl acetate. The methoxymethoxy group introduces conformational flexibility, complicating electron density mapping .

- Key parameters : R factor <0.05 and data-to-parameter ratio >15 ensure reliability .

Q. How does the methoxymethoxy group influence reactivity in cross-coupling reactions?

- Electron-donating effect : The group activates the benzene ring toward electrophilic substitution but may sterically hinder bulky reagents.

- Comparative studies : Unlike 4-methoxybenzaldehyde, the methoxymethoxy group offers dual ether linkages, enabling selective deprotection for functionalization .

Q. How can researchers resolve contradictions in reported spectroscopic data?

- Cross-validation : Combine NMR, high-resolution mass spectrometry (HRMS), and X-ray data to confirm assignments.

- Solvent calibration : Use deuterated solvents (e.g., CDCl₃) with internal standards (TMS) to eliminate shift variability .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

- Impurity effects : Residual solvents (e.g., DMF) lower observed melting points. Recrystallization from ethanol/water yields consistent values (e.g., 40°C) .

- Polymorphism : Different crystal packing modes (e.g., monoclinic vs. orthorhombic) can alter thermal properties .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。